2,5-Dichloro-4-(difluoromethoxy)benzoic acid
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4Cl2F2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid typically involves the chlorination of 4-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms.
Quinones and Hydroquinones: Products of oxidation and reduction reactions.
Esters and Amides: Products of esterification and amidation reactions.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(difluoromethoxy)benzoic acid: Similar structure but with one less chlorine atom.
4-(Difluoromethoxy)benzoic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions
Uniqueness
2,5-Dichloro-4-(difluoromethoxy)benzoic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENIDNAGQKEWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241376 | |
Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803817-86-8 | |
Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803817-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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